(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (3-indolyl)ethyl amide
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Overview
Description
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (3-indolyl)ethyl amide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (3-indolyl)ethyl amide involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the protection of amino and hydroxyl groups, followed by the formation of peptide bonds through coupling reactions. The final steps involve deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the complex multi-step process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (3-indolyl)ethyl amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of carbonyl groups would regenerate the hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (3-indolyl)ethyl amide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound can be used as a probe to study protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific pathways involved in diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved mechanical strength or enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (3-indolyl)ethyl amide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other peptide-based molecules with complex structures, such as:
- (2R,3R,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)valyl)amino)-3-hydroxy-5-phenylpentanoyl)valine (3-indolyl)ethyl amide analogs with different substituents on the benzyl or indolyl groups.
- Peptide-based inhibitors with similar mechanisms of action.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
161510-61-8 |
---|---|
Molecular Formula |
C46H56N6O6 |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-3-hydroxy-5-[[(2S)-1-[2-(3H-indol-3-yl)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C46H56N6O6/c1-30(2)39(43(54)47-25-24-35-28-48-37-23-15-14-22-36(35)37)51-45(56)41(49-27-33-18-10-6-11-19-33)42(53)38(26-32-16-8-5-9-17-32)50-44(55)40(31(3)4)52-46(57)58-29-34-20-12-7-13-21-34/h5-23,28,30-31,35,38-42,49,53H,24-27,29H2,1-4H3,(H,47,54)(H,50,55)(H,51,56)(H,52,57)/t35?,38-,39-,40-,41+,42+/m0/s1 |
InChI Key |
WZRRMEPKZQZVDL-JOXOUDDWSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCCC1C=NC2=CC=CC=C12)NC(=O)[C@@H]([C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=CC=C5 |
Canonical SMILES |
CC(C)C(C(=O)NCCC1C=NC2=CC=CC=C12)NC(=O)C(C(C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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